molecular formula C9H12N2O6 B3032727 Arabinofuranosyluracil CAS No. 40436-51-9

Arabinofuranosyluracil

Cat. No. B3032727
CAS RN: 40436-51-9
M. Wt: 244.2 g/mol
InChI Key: DRTQHJPVMGBUCF-UHFFFAOYSA-N
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Description

Arabinofuranosyluracil (AFU) is a synthetic compound with a unique molecular structure that has been developed for its potential applications in a variety of scientific research fields. It is composed of an arabinose sugar molecule and uracil, a pyrimidine base. As a compound with a high degree of structural complexity, AFU has been studied for its potential to be used as a tool for biochemical and physiological research.

Scientific Research Applications

1. Cellular and Molecular Mechanisms

  • Arabinofuranosyluracil (ara-U) affects the proliferation of L5178Y mouse lymphoma cells by acting cytostatically. It primarily reduces the incorporation of thymidine into DNA without significantly affecting RNA synthesis, polysome formation, and protein synthesis. This compound is incorporated into DNA, and its phosphorylated forms (ara-UTP) inhibit RNA-directed DNA polymerase and DNA polymerase α, affecting the DNA replication process (Müller & Zahn, 1979).

2. Antiviral Applications

  • A derivative of arabinofuranosyluracil, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU), has shown potent anti-viral properties against hepatitis B virus (HBV) and Epstein-Barr virus (EBV). It demonstrates high antiviral selectivity in various cell lines, highlighting its potential as an antiviral agent (Chu et al., 1995).

3. Enzymatic Activity and Drug Metabolism

  • The metabolism of 1-β-d-Arabinofuranosylcytosine (ara-C), an important antitumor agent, involves conversion to arabinofuranosyluracil by ara-C deaminase. This enzyme activity varies across different tissues in humans and mice, influencing the effectiveness and distribution of ara-C in the treatment of leukemia (Ho, 1973).

4. Pharmacokinetics Studies

  • Pharmacokinetic studies of ara-C and ara-U have provided insights into their metabolism and excretion in various species, including humans. These studies contribute to understanding the dosing and effectiveness of ara-C, a drug metabolized to ara-U (Dedrick et al., 1973).

properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861595
Record name 1-Pentofuranosylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arabinofuranosyluracil

CAS RN

40436-51-9, 3083-77-0, 58-96-8
Record name Uridine-5-d
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spongouridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name uridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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